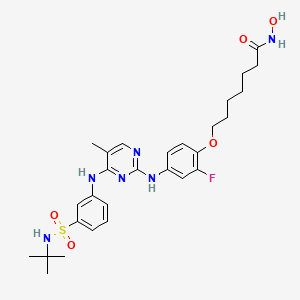![molecular formula C30H35F4N5O5S B10856404 (1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856404.png)
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TKB245 is a synthetic organic compound known for its potent inhibitory effects on the main protease of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound has shown significant promise in inhibiting viral replication in cell cultures, making it a potential candidate for therapeutic applications against COVID-19 .
Métodos De Preparación
The synthesis of TKB245 involves several steps, including the incorporation of a 4-fluorobenzothiazole ketone moiety. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations .
Industrial production methods for TKB245 are still under development, with ongoing research focused on optimizing the yield and purity of the compound. The process involves scaling up the laboratory synthesis to an industrial scale, ensuring that the reaction conditions are controlled to maintain the quality of the final product .
Análisis De Reacciones Químicas
TKB245 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TKB245 may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Aplicaciones Científicas De Investigación
TKB245 has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of TKB245 involves the inhibition of the main protease of SARS-CoV-2, an essential enzyme for viral replication. TKB245 binds to the active site of the protease, preventing it from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral life cycle and reduces the replication of the virus .
The molecular targets of TKB245 include the main protease of SARS-CoV-2, which is a key enzyme in the viral replication process. The pathways involved in the mechanism of action include the inhibition of protease activity and the disruption of viral protein processing .
Comparación Con Compuestos Similares
TKB245 is similar to other SARS-CoV-2 main protease inhibitors, such as nirmatrelvir and ensitrelvir. TKB245 has unique structural features, including a 4-fluorobenzothiazole ketone moiety, which contributes to its potent inhibitory effects .
Similar compounds include:
Nirmatrelvir: A SARS-CoV-2 main protease inhibitor developed by Pfizer Inc.
Ensitrelvir: A SARS-CoV-2 main protease inhibitor developed by Shionogi & Co., Ltd.
TKB248: A compound similar to TKB245, with modifications to improve its pharmacokinetic profile.
TKB245 stands out due to its unique structural features and potent inhibitory effects, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C30H35F4N5O5S |
|---|---|
Peso molecular |
653.7 g/mol |
Nombre IUPAC |
(1R,2S,5S)-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-N-[(2S)-1-(4-fluoro-1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C30H35F4N5O5S/c1-28(2,3)22(38-27(44)30(32,33)34)26(43)39-12-14-18(29(14,4)5)20(39)24(42)36-16(11-13-9-10-35-23(13)41)21(40)25-37-19-15(31)7-6-8-17(19)45-25/h6-8,13-14,16,18,20,22H,9-12H2,1-5H3,(H,35,41)(H,36,42)(H,38,44)/t13-,14-,16-,18-,20-,22+/m0/s1 |
Clave InChI |
UGXSZZAITMURED-MCUUEWDYSA-N |
SMILES isomérico |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
SMILES canónico |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)C4=NC5=C(C=CC=C5S4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(1R,2S)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy}benzonitrile](/img/structure/B10856328.png)
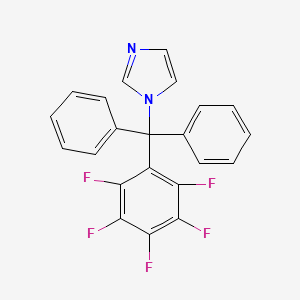
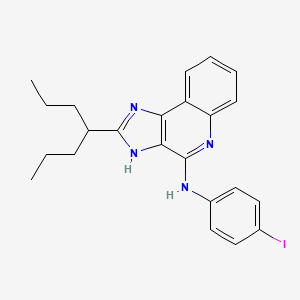
![2-Amino-2-(2-{4-[3-(piperidin-1-yl)propoxy]phenyl}ethyl)propane-1,3-diol](/img/structure/B10856348.png)


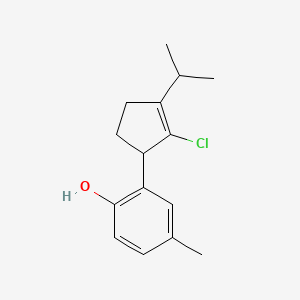
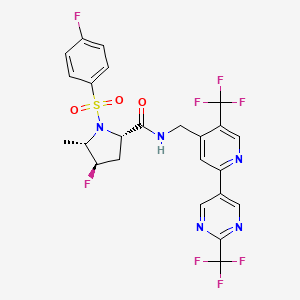
![[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2S)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate](/img/structure/B10856400.png)


![(1R,2S,5S)-N-[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-2-(methanesulfonamido)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B10856415.png)
